molecular formula C13H11N3O B15125621 8-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine

8-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B15125621
M. Wt: 225.25 g/mol
InChI Key: AVAKYISEOBROEZ-UHFFFAOYSA-N
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Description

8-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a benzyloxy group attached at the 8th position.

Chemical Reactions Analysis

Types of Reactions

8-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized derivatives, while substitution reactions can yield a variety of substituted triazolopyridines.

Scientific Research Applications

8-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions lead to various biological effects, such as anti-inflammatory and anti-proliferative activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific biological activities and the presence of the benzyloxy group, which can influence its chemical reactivity and biological interactions. Its ability to act as an inverse agonist and enzyme inhibitor makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

8-phenylmethoxy-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C13H11N3O/c1-2-5-11(6-3-1)9-17-12-7-4-8-16-13(12)14-10-15-16/h1-8,10H,9H2

InChI Key

AVAKYISEOBROEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CN3C2=NC=N3

Origin of Product

United States

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